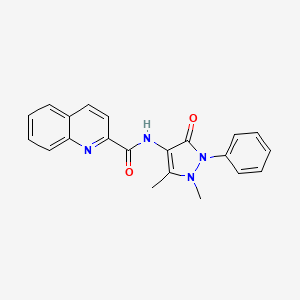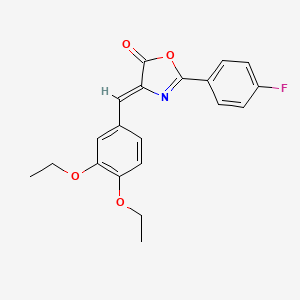
N-(4-isopropylphenyl)-N'-1-naphthylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-N'-1-naphthylthiourea, also known as INT-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer treatment, neuroscience, and environmental studies. In
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-N'-1-naphthylthiourea involves its ability to disrupt the microtubule network in cells. Microtubules are essential for various cellular processes, including cell division, migration, and intracellular transport. This compound works by binding to the colchicine site on microtubules, which prevents the polymerization of tubulin and disrupts the microtubule network. This disruption leads to cell cycle arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to enhance synaptic plasticity and improve cognitive function in animal models. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which could be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-isopropylphenyl)-N'-1-naphthylthiourea for lab experiments is its high yield synthesis method. This makes it a reliable and efficient compound for research purposes. In addition, this compound has shown promising results in various fields of research, including cancer treatment and neuroscience.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which could limit its use in certain applications. In addition, the mechanism of action of this compound is not fully understood, which could limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropylphenyl)-N'-1-naphthylthiourea. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on understanding the mechanism of action of this compound in more detail, which could lead to the development of more targeted and effective treatments for cancer and neurodegenerative diseases. Additionally, further studies could investigate the potential applications of this compound in environmental studies, such as its ability to inhibit the growth of algae and other aquatic organisms.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-N'-1-naphthylthiourea involves the reaction between 4-isopropylaniline and 1-naphthylisothiocyanate in the presence of a base catalyst. This reaction results in the formation of a yellow crystalline compound, which is purified through recrystallization. The yield of this synthesis method is typically around 70-80%, making it a reliable and efficient process.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-N'-1-naphthylthiourea has been widely studied for its potential applications in scientific research. One of the most promising areas of research for this compound is cancer treatment. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound works by targeting the microtubule network, which is essential for cell division and growth. By disrupting this network, this compound can induce cell death in cancer cells.
In addition to cancer treatment, this compound has also shown potential in neuroscience research. Studies have shown that this compound can enhance synaptic plasticity and improve cognitive function in animal models. This suggests that this compound could be a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-14(2)15-10-12-17(13-11-15)21-20(23)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROWDUHTXQKUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6133512.png)

![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)
![2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6133531.png)
![ethyl 4-(aminocarbonyl)-5-{[3-(4-bromophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B6133537.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-(trans-4-hydroxycyclohexyl)-3-isoxazolecarboxamide](/img/structure/B6133551.png)

![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B6133573.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6133581.png)

![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-2-propanol](/img/structure/B6133595.png)
![N-(cyclopropylmethyl)-5-[(3,4-difluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6133600.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6133602.png)
![N-(3,4-dimethoxyphenyl)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-3-piperidinamine](/img/structure/B6133609.png)
